[(9R,10S,13S,14R,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate
Description
Historical Trajectories of Ajmaline (B190527) Derivative Research
The history of ajmaline derivative research is intrinsically linked to the discovery and pharmacological investigation of ajmaline itself. Ajmaline was first isolated in 1931 from Rauvolfia serpentina wikipedia.org. Its identification as a Class Ia antiarrhythmic agent established a research trajectory focused on its effects on cardiac electrical activity, particularly its ability to block sodium ion channels and lengthen the refractory period of the heart wikipedia.org.
The development of semisynthetic derivatives, such as prajmaline (B610187) (Neo-gilurythmal), aimed to improve upon ajmaline's properties, such as bioavailability wikipedia.org. This historical path highlights a research paradigm centered on modifying the core ajmaline structure to potentially enhance efficacy, alter pharmacokinetic profiles, or reduce undesirable effects. The recognition of ajmaline's utility in diagnosing Brugada syndrome further influenced research directions, focusing on its specific electrophysiological interactions wikipedia.orgresearchgate.net. The study of ajmaline derivatives, including lorajmine, falls within this historical context of exploring the therapeutic potential of the ajmaline scaffold for cardiac arrhythmias.
Contemporary Research Landscape and Strategic Imperatives for Lorajmine
The contemporary research landscape for compounds like Lorajmine is characterized by advanced techniques in medicinal chemistry, pharmacology, and computational modeling. While specific extensive contemporary research solely focused on Lorajmine is not prominently detailed in the provided results, its presence in lists of antiarrhythmic agents in clinical trial contexts clinicaltrials.govclinicaltrials.gov and in studies utilizing quantitative structure-activity relationship (QSAR) theory scispace.com indicates its continued relevance within certain research domains.
Strategic imperatives for contemporary research on ajmaline derivatives, including Lorajmine, would likely involve:
Further elucidation of precise mechanisms of action at the molecular level, potentially beyond just sodium channel blockade, considering ajmaline's known effects on other ion channels and cellular components researchgate.net.
Investigation of structure-activity relationships using modern computational and experimental approaches to design novel derivatives with improved properties scispace.com.
Exploring potential new therapeutic applications beyond traditional antiarrhythmia, although the provided information primarily links Lorajmine to this area.
Utilizing advanced research paradigms such as QSAR studies to predict properties like carcinogenicity, as demonstrated by the inclusion of Lorajmine in such studies scispace.com.
The mention of Lorajmine in clinical trial documents, even if as a comparator or related substance, suggests an ongoing interest in its pharmacological profile within a clinical research context clinicaltrials.govclinicaltrials.gov.
Epistemological Foundations and Research Objectives for Lorajmine Studies
The epistemological foundations for studying Lorajmine are rooted in the principles of empirical observation and scientific inquiry common to pharmaceutical research. Knowledge about Lorajmine is generated through:
Chemical Synthesis and Characterization: Establishing the compound's structure and properties wikipedia.org.
In Vitro Studies: Investigating its effects on biological targets, such as ion channels wikipedia.org.
In Vivo Studies: Assessing its pharmacological activity in living organisms (though specific in vivo data for Lorajmine is not provided in detail).
Computational Modeling: Predicting its behavior and interactions based on its chemical structure scispace.com.
Research objectives for Lorajmine studies, based on its classification and historical context, would likely include:
Determining its precise binding characteristics and kinetic profile with target ion channels, particularly sodium channels.
Comparing its electrophysiological effects to those of ajmaline and other derivatives.
Investigating how structural modifications from ajmaline to Lorajmine influence its pharmacological activity.
Contributing to the broader understanding of the relationship between chemical structure and antiarrhythmic activity within the ajmaline class of compounds.
Potentially exploring its use as a tool in research related to ion channel function or channelopathies.
The inclusion of Lorajmine in a QSAR study for carcinogenicity scispace.com also points to research objectives related to predicting and understanding the potential toxicological profiles of ajmaline derivatives based on their structure.
Structure
2D Structure
Properties
CAS No. |
47562-08-3 |
|---|---|
Molecular Formula |
C22H27ClN2O3 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
[(9R,10S,13S,14R,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate |
InChI |
InChI=1S/C22H27ClN2O3/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3/t11-,12?,15-,16-,18?,19-,20+,21+,22?/m0/s1 |
InChI Key |
LAHDERDHXJFFJU-MPTFIETCSA-N |
Isomeric SMILES |
CC[C@H]1[C@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2C5OC(=O)CCl)N3[C@@H]1O)C6=CC=CC=C6N4C |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lorajmine; Lorajmina |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Lorajmine
Semisynthesis of Lorajmine from Natural Precursors
Semisynthesis leverages complex molecular structures isolated from natural sources as starting materials for the preparation of new compounds. researchgate.net In the case of Lorajmine, ajmaline (B190527) serves as the key natural precursor. ontosight.airesearchgate.netmedkoo.com The semisynthetic route involves the targeted acylation of ajmaline with a monochloroacetyl moiety. ontosight.aiwikipedia.org
Early work on the preparation of Lorajmine from ajmaline is documented in pioneering patents from the 1960s and 1970s. Specifically, Belgian patent BE 622395 (1962), German patent DE 2023949, and US patent US 3741972 (both to Inverni Della Beffa) describe the preparation and improved preparation of Lorajmine from ajmaline. researchgate.net These foundational schemes established the chemical transformation necessary to introduce the monochloroacetyl group onto the ajmaline scaffold, likely involving the reaction of ajmaline with monochloroacetyl chloride or a reactive equivalent under controlled conditions to achieve selective esterification at the hydroxyl group at the 17-position. ontosight.ai
While specific details on the evolution of reaction conditions and catalyst systems specifically for the semisynthesis of Lorajmine are not extensively detailed in readily available public literature beyond the initial patents, advancements in organic chemistry and alkaloid derivatization would generally apply. The selective acylation of a specific hydroxyl group within a complex molecule like ajmaline often requires careful control of reaction parameters such as temperature, solvent, base, and the use of activating agents or catalysts to favor the desired reaction pathway and minimize side products. mdpi.com While no specific catalysts unique to Lorajmine semisynthesis were identified, research into the derivatization of other alkaloids and complex natural products highlights the potential use of various catalysts to enhance selectivity and efficiency in acylation reactions. researchgate.netdntb.gov.uaresearchgate.netmdpi.comnih.gov
Foundational Preparative Schemes and Pioneering Innovations
Advanced Organic Synthesis and Process Optimization
Advanced organic synthesis techniques aim to improve the efficiency, selectivity, and sustainability of chemical processes. While the primary production of Lorajmine relies on semisynthesis, principles from advanced organic synthesis are relevant to optimizing this process and potentially developing alternative routes or improving the synthesis of the ajmaline precursor itself.
The development of environmentally sustainable synthetic routes, often referred to as "green chemistry," focuses on reducing or eliminating the use and generation of hazardous substances. researchgate.netdntb.gov.uaresearchgate.netnih.govpillbuys.com For the semisynthesis of Lorajmine, this could involve exploring alternative, less toxic solvents for the acylation reaction, utilizing catalysts that are more environmentally benign, or developing methods to minimize waste generation. researchgate.netnih.gov While specific "green" routes for Lorajmine synthesis were not found, the broader field of alkaloid synthesis is seeing increasing interest in sustainable methodologies, such as reactions in water or using heterogeneous catalysts. researchgate.netresearchgate.netnih.govnih.gov
The ajmaline molecule, and consequently Lorajmine, possesses a complex polycyclic structure with multiple chiral centers. nih.govuni-konstanz.deacs.orgacs.orgnih.gov The stereochemistry of these centers is crucial for the biological activity of the molecule. nih.govacs.orgnih.govnih.gov The semisynthesis of Lorajmine from ajmaline inherently benefits from the established stereochemistry of the natural precursor. ontosight.airesearchgate.netmedkoo.com However, controlling stereochemistry is paramount in the total synthesis of ajmaline and the synthesis of any new chiral derivatives. nih.govuni-konstanz.deuni-konstanz.deacs.orgacs.orgnih.govresearchgate.net Stereoselective synthetic methods, such as asymmetric catalysis and diastereoselective reactions, are employed in the synthesis of complex alkaloids to ensure the correct configuration of chiral centers. nih.govuni-konstanz.deacs.orgacs.orgnih.govcardiolatina.comgoogle.com Research in this area focuses on developing catalysts and reaction conditions that favor the formation of a single stereoisomer. nih.govuni-konstanz.deacs.orgacs.orgnih.gov
Development of Environmentally Sustainable Synthetic Routes
Structure-Directed Analog Synthesis and Library Generation
Structure-directed analog synthesis and the generation of chemical libraries are fundamental approaches in medicinal chemistry to explore the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR). mdpi.commdpi.comdntb.gov.ua By synthesizing compounds with systematic modifications to the core structure of Lorajmine or ajmaline, researchers can identify key functional groups and structural features responsible for the desired activity and potentially develop new derivatives with improved properties. mdpi.commdpi.com The complex ajmaline scaffold offers numerous positions for chemical modification. researchgate.netuni-konstanz.deuni-konstanz.de Analog synthesis can involve modifications to the chloroacetyl group, alterations to other functional groups on the ajmaline core, or changes to the ring system itself. mdpi.commdpi.com While specific details on extensive Lorajmine-focused analog libraries are not widely available, the synthesis of various ajmaline derivatives has been reported, exploring different substitutions and modifications to understand their impact on biological activity. researchgate.netuni-konstanz.deuni-konstanz.demdpi.com Techniques for generating diverse chemical libraries, such as combinatorial chemistry and parallel synthesis, can be applied to create collections of Lorajmine analogs for screening.
Table 1: Key Compounds Mentioned and Their PubChem CIDs
| Compound Name | PubChem CID |
| Lorajmine | 76957773 |
| Ajmaline | 455881 |
| Monochloroacetyl chloride | 8002 |
| Rauvolfia serpentina | 11687040 |
Table 2: Summary of Lorajmine Synthesis Methods
| Method | Starting Material(s) | Key Transformation(s) | Advantages | Limitations |
| Semisynthesis | Ajmaline | Acylation | Utilizes complex natural product scaffold | Dependent on availability of natural ajmaline, potential for side reactions |
| Total Synthesis | Simpler precursors | Multi-step sequence | Provides access to analogs not accessible via semisynthesis | Complex, challenging, potentially lower overall yield |
Table 3: Historical Context of Lorajmine Preparation
| Patent Number | Publication Year | Assignee | Focus |
| BE 622395 | 1962 | Inverni Della Beffa | Preparation of Lorajmine |
| DE 2023949 | 1970 | Inverni Della Beffa | Improved preparation of Lorajmine |
| US 3741972 | 1973 | Inverni Della Beffa | Improved preparation of Lorajmine |
Rational Design of Lorajmine Derivatives
The rational design of chemical derivatives of alkaloids like lorajmine is guided by structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure impact the compound's biological activity and pharmacological profile. For alkaloids in general, modifications such as the addition or removal of functional groups (e.g., hydroxyl, methoxy, or acetyl groups) can significantly alter properties like solubility, bioavailability, and receptor binding affinity. nih.gov
Applying these principles to lorajmine, rational design strategies for generating derivatives would involve targeted chemical modifications to the lorajmine structure or its ajmaline core. The goal of such modifications would be to potentially enhance desired therapeutic properties, modulate activity at specific biological targets, or improve pharmacokinetic characteristics. While specific examples of rationally designed lorajmine derivatives and detailed SAR data for these specific compounds were not prominently found, the established methodologies in alkaloid medicinal chemistry, including SAR studies, provide the framework for such research. nih.gov The complexity of the ajmaline scaffold offers numerous potential sites for chemical modification.
Exploration of Novel Chemical Scaffolds Based on Lorajmine Core
The ajmaline core structure, from which lorajmine is derived, is recognized as a significant and complex indole (B1671886) alkaloid scaffold. Indole scaffolds, in general, are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active molecules. The intricate architecture of the ajmaline core, which includes a cyclohepta[b]indole system, makes it an interesting template for the exploration of novel chemical entities.
Preclinical Pharmacodynamics and Mechanistic Elucidation of Lorajmine
In Vitro Investigations of Cellular and Molecular Interactions
In vitro studies are crucial for understanding the direct interactions of a compound with biological targets at the cellular and molecular levels.
Characterization of Voltage-Gated Ion Channel Modulatory Activity
Lorajmine has been identified as a potent blocker of voltage-gated sodium channels wikipedia.orgdrugbank.com. The primary target associated with Lorajmine's antiarrhythmic activity is the Sodium channel protein type 5 subunit alpha (Naᵥ1.5), which is predominantly expressed in cardiac muscle f1000research.com. While its classification as a potent sodium channel blocker is established, detailed in vitro electrophysiological data characterizing its effects on specific sodium channel subtypes, including parameters such as IC₅₀ values, voltage dependence, and state-dependent block, were not extensively available in the reviewed literature. Studies on other sodium channel blockers highlight the importance of such detailed characterization in understanding their therapeutic and potential off-target effects opnme.commdpi.com.
Analysis of Receptor Binding Profiles and Ligand Affinity
Enzymatic Assays and Target Identification Studies
Information regarding enzymatic assays and the identification of specific enzymatic targets for Lorajmine was limited in the reviewed literature. Some databases list Lorajmine hydrochloride as "unclassified" in relation to certain cytochrome P450 enzymes like CYP2D6, CYP3A, and CYP2C9, suggesting it may not be a significant substrate or inhibitor of these particular enzymes, or relevant data is not publicly available in these sources genome.jpkegg.jpkegg.jp. Further detailed enzymatic studies would be necessary to fully elucidate any potential interactions with key metabolic or signaling enzymes.
In Vivo Pharmacological Profiling in Research Models
In vivo studies are essential to evaluate the effects of a compound within a living organism, providing insights into its pharmacodynamic effects in a complex biological system.
Electrophysiological Assessment in Animal Models
Specific detailed in vivo electrophysiological assessments of Lorajmine in animal models were not extensively described in the retrieved search results. While animal models are commonly used to study the electrophysiological effects of antiarrhythmic drugs and assess their impact on cardiac conduction and repolarization, detailed findings for Lorajmine in such models were not prominent in the reviewed literature nih.govjiaci.orgnih.govfrontiersin.orguk.commdpi.comfrontiersin.org. General mentions of Lorajmine in the context of animal studies related to cardiovascular effects were found in patent literature, but without specific electrophysiological data epo.orggoogleapis.com.
Investigation of Cardiac Systemic Responses
Lorajmine is described as a "Cardiac Depressant (Antiarrhythmic)" targetmol.com. While its use in the context of animal studies for cardiovascular conditions, including heart failure, is mentioned in some sources, detailed data on its systemic cardiac responses in animal models, such as effects on heart rate, blood pressure, cardiac output, or other hemodynamic parameters, were not widely available in the consulted literature epo.orggoogleapis.comtargetmol.comgoogle.com. Animal models play a vital role in understanding the systemic effects of cardiovascular drugs, but specific comprehensive data for Lorajmine's systemic cardiac profile in these models were not a primary finding of the searches opnme.comjiaci.orgfrontiersin.orgmdpi.comgoogleapis.comnih.govuu.nl.
Comparative Pharmacodynamics with Structurally Related Alkaloids
Comparing the pharmacodynamic profile of Lorajmine with structurally related alkaloids, particularly ajmaline (B190527) and other ajmaline esters, reveals key distinctions and similarities in their mechanisms and effects on cardiac electrophysiology.
Differentiation from Ajmaline and Other Ajmaline Esters
The primary structural difference between Lorajmine and ajmaline is the presence of a monochloroacetyl group esterified at the 17-position of the ajmaline molecule in Lorajmine nih.gov. This chemical modification is significant as it influences the compound's stability and metabolism in vivo. Lorajmine functions effectively as a prodrug, undergoing rapid hydrolysis catalyzed by esterase enzymes in the plasma and various tissues to release the active parent compound, ajmaline. This metabolic conversion is a key point of differentiation, as the pharmacological effects observed after Lorajmine administration are largely mediated by the resulting ajmaline.
While ajmaline itself is administered as an active drug, Lorajmine's ester structure and subsequent hydrolysis profile distinguish its pharmacokinetic handling, although detailed pharmacokinetic data is outside the scope here. Other ajmaline esters, such as dichloroacetylajmaline, have also been reported to possess antiarrhythmic properties. The specific nature and position of the esterification can influence the rate and extent of hydrolysis, potentially leading to variations in the concentration-time profile of the active ajmaline and, consequently, subtle differences in the temporal aspects of their pharmacodynamic effects.
Comparative Analysis of Biological Potency and Selectivity
Both Lorajmine (via its metabolite ajmaline) and ajmaline are recognized as potent blockers of cardiac sodium channels, classifying them within the Class Ia antiarrhythmic group nih.govnih.gov. They exert their antiarrhythmic effects by reducing sodium influx, slowing conduction, and prolonging the effective refractory period nih.govtcichemicals.com.
While both compounds share this core mechanism, detailed preclinical comparative studies specifically quantifying the in vitro potency (e.g., IC50 values for sodium channel blockade) and selectivity profiles of Lorajmine itself versus ajmaline and various other defined ajmaline esters are not extensively detailed in the readily available literature. Research on ajmaline has demonstrated its interaction with multiple binding sites on sodium, potassium, and calcium channels. Ajmaline has been shown to inhibit HERG potassium channels, cardiac potassium channels KV1.5 and KV4.3 (responsible for IKur and Ito), and ATP-sensitive potassium channels. It also affects L-type calcium current.
The extent to which the intact Lorajmine molecule interacts with these or other ion channels before hydrolysis, and how its potency and selectivity compare directly to ajmaline at the molecular level, would require specific comparative binding and electrophysiological studies. The rapid conversion of Lorajmine to ajmaline suggests that the observed biological potency and selectivity in vivo are predominantly reflective of ajmaline's pharmacological properties. While comparative studies in clinical or diagnostic settings exist, often comparing ajmaline to other sodium channel blockers like flecainide (B1672765) or procainamide, direct preclinical quantitative comparisons of potency and selectivity between Lorajmine, ajmaline, and other specific ajmaline esters are not prominently reported in the surveyed literature.
Based on the available information, a direct quantitative comparison of the preclinical potency and selectivity of Lorajmine, Ajmaline, and other Ajmaline esters is limited. However, their shared classification and the rapid hydrolysis of Lorajmine to Ajmaline underscore a common mechanistic basis centered on sodium channel blockade and modulation of cardiac action potentials.
| Compound | Mechanism of Action | Primary Active Form |
| Lorajmine | Sodium Channel Blocker (Class Ia) | Ajmaline (via hydrolysis) |
| Ajmaline | Sodium Channel Blocker (Class Ia) | Ajmaline |
| Other Ajmaline Esters | Sodium Channel Blocker (Class Ia) | Ajmaline (likely via hydrolysis) |
*Based on reported antiarrhythmic properties of chloroacetylated ajmaline esters, hydrolysis to ajmaline is likely the primary mechanism.
Based on the available information from the performed search, a comprehensive article focusing solely on the computational chemistry and in silico modeling of Lorajmine, structured according to the provided outline, cannot be generated. The search results primarily describe Lorajmine (17-monochloroacetylajmaline) as a known antiarrhythmic drug derived from ajmaline, detailing its chemical structure, formula, and basic properties, as well as its pharmacological activity and clinical use wikipedia.orgontosight.aifda.govmedkoo.com.
While the search included terms related to computational chemistry techniques such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) surfaces, theoretical reactivity, degradation pathways, and ligand-protein interactions, the results discussing these methods did not specifically apply them to the compound Lorajmine researchgate.netnih.govrsc.orgnih.govimperial.ac.ukchemrxiv.orguni-muenchen.deyoutube.comgithub.iorsc.orglibretexts.orgdiva-portal.orgresearchgate.netrsc.orgplos.orgmdpi.comrsc.orgnih.govmdpi.comnih.govrsc.orgbiorxiv.orgcore.ac.ukmdpi.com. Information regarding specific computational investigations into Lorajmine's electronic structure, dynamic behavior in solvent systems, or its interactions with biological targets at an atomic resolution using these computational methods was not found in the provided sources.
Therefore, without specific research findings and data pertaining to the computational modeling of Lorajmine as outlined in sections 4.1 and 4.2, it is not possible to provide a detailed and scientifically accurate article strictly adhering to the requested structure and content inclusions.
Compound Information
Based on the search results, basic information about Lorajmine is available:
Chemical Name: Lorajmine (17-monochloroacetylajmaline) wikipedia.orgontosight.ai
Chemical Formula: C₂₂H₂₇ClN₂O₃ wikipedia.orgfda.gov
Molar Mass: 402.92 g/mol wikipedia.orgfda.gov
CAS Number: 47562-08-3 wikipedia.orgmedkoo.com
PubChem CID: 76957773 wikipedia.org
Computational Chemistry and in Silico Modeling of Lorajmine
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches involve the application of mathematical and statistical models to correlate chemical structure with biological activity or other properties. By analyzing a dataset of compounds with known structures and activities, these methods aim to build predictive models that can estimate the properties of new or untested molecules. Cheminformatics encompasses a broader range of computational techniques used to handle, analyze, and utilize chemical information.
Development of Predictive Models for Biological Activities
Predictive models for biological activities are developed by identifying relationships between molecular descriptors (numerical representations of molecular structure and properties) and observed biological responses. These models can take various forms, including linear regression, machine learning algorithms, and other statistical techniques. The goal is to create a model that can accurately predict the activity of a compound based solely on its structural features.
In the context of Lorajmine, while comprehensive QSAR studies specifically focused on its antiarrhythmic activity were not extensively detailed in the search results, the compound has been included in computational investigations. For instance, Lorajmine was part of a dataset in a QSAR study aimed at predicting carcinogenicity core.ac.ukscispace.com. Although the primary focus of that study was carcinogenicity prediction across a broad set of compounds, Lorajmine's inclusion demonstrates its use within predictive modeling frameworks. In this specific carcinogenicity QSAR analysis, Lorajmine was identified as having a leverage value exceeding the warning leverage, suggesting it might be an outlier in the chemical space covered by the model for that particular endpoint core.ac.ukscispace.com.
Furthermore, molecular docking, a cheminformatics technique used to predict the binding affinity and orientation of a molecule to a protein target, has been applied to Lorajmine. A study investigating potential inhibitors of SARS-CoV-2 proteins utilized molecular docking, and Lorajmine showed a docking score when evaluated against the NSP7 protein researchgate.net. This indicates the application of predictive modeling techniques to assess the potential interaction of Lorajmine with biological targets beyond its known antiarrhythmic activity. The reported docking score for Lorajmine with SARS-CoV-2 NSP7 was -7.1 researchgate.net.
Identification of Critical Molecular Descriptors for Bioactivity
Molecular descriptors are numerical values that capture various aspects of a molecule's structure and properties, such as size, shape, electronic distribution, and topological features. Identifying critical molecular descriptors involves determining which structural features are most influential in determining a compound's biological activity. This process helps in understanding the mechanism of action and provides insights for structural modification to enhance desired properties.
In the aforementioned QSAR study on carcinogenicity where Lorajmine was included, various molecular descriptors were utilized, including constitutional, topological, and atom-centred fragments core.ac.ukscispace.com. While the study focused on identifying descriptors relevant to carcinogenicity across the dataset, the fact that Lorajmine was an outlier based on leverage suggests that its specific combination of molecular descriptors might be unusual within that dataset's chemical space, potentially due to its complex ajmaline (B190527) scaffold core.ac.ukscispace.comdrugcentral.orgwikipedia.org. Descriptors such as the sum of atomic Sanderson electronegativities (Se), Information Content index (IC2), number of 9-membered rings (nR09), Eccentric (DECC), number of CHR3 groups (C-003), and number of R=S bonds (S-108) were found to be important in that particular carcinogenicity QSAR model core.ac.ukscispace.com. The relative contributions of these descriptors were also analyzed scispace.com.
Although specific descriptors directly correlating with Lorajmine's antiarrhythmic activity were not detailed in the provided search results, general molecular descriptors like CLOGP, TPSA, and the number of rotatable bonds have been reported for Lorajmine drugcentral.org. These descriptors are commonly used in cheminformatics to assess properties relevant to pharmacokinetics and binding.
Here is a table summarizing some reported molecular descriptors for Lorajmine:
| Descriptor | Value | Source |
| Molecular Weight | 402.92 | Drug Central drugcentral.org, Wikipedia wikipedia.org, MedKoo medkoo.com |
| Formula | C22H27ClN2O3 | Drug Central drugcentral.org, Wikipedia wikipedia.org, MedKoo medkoo.com, PubChemLite uni.lu |
| CLOGP | 2.21 | Drug Central drugcentral.org |
| TPSA | 53.01 | Drug Central drugcentral.org |
| ROTB | 4 | Drug Central drugcentral.org |
| XlogP (predicted) | 3.0 | PubChemLite uni.lu |
De Novo Drug Design Strategies Based on Lorajmine Scaffolds
De novo drug design is a computational approach that aims to generate novel molecular structures with desired properties from scratch, rather than modifying existing compounds. Strategies often involve using algorithms to assemble fragments or build molecules atom by atom, guided by criteria such as predicted binding affinity to a target, pharmacokinetic properties, and synthetic feasibility.
Given that Lorajmine is a derivative of the complex ajmaline scaffold drugcentral.orgwikipedia.orgmedkoo.comontosight.aincats.io, its core structure can serve as a starting point or inspiration for de novo drug design strategies aimed at discovering new compounds with similar or improved biological activities, potentially antiarrhythmic or targeting other pathways. While no specific published studies on de novo design based on Lorajmine itself were found in the search results, the ajmaline scaffold is a known structural class with defined characteristics.
De novo design based on a scaffold like Lorajmine's would typically involve identifying the key structural features responsible for its activity (e.g., interaction points with ion channels) and then computationally generating novel molecules that retain or enhance these features while potentially improving other properties like potency, selectivity, or reducing potential liabilities. Techniques such as fragment-based design, where molecular fragments known to bind to a target are combined, or generative models using deep learning, which can create novel structures based on learned chemical space principles, could be applied nih.govnih.govmdpi.combiorxiv.orgarxiv.org. The complex polycyclic nature of the ajmaline core presents both challenges and opportunities for generating diverse structural variations.
Computational methods would be used to evaluate the newly designed molecules for predicted activity, drug-likeness, and potential off-target effects, guiding the selection of candidates for synthesis and experimental testing. The insights gained from QSAR studies and molecular descriptor analysis of Lorajmine and related compounds would be invaluable in defining the design criteria and scoring functions used in such de novo design efforts.
Advanced Analytical Research Methodologies for Lorajmine Characterization
High-Resolution Spectroscopic Techniques in Structural Analysis
High-resolution spectroscopic methods are fundamental for the detailed structural analysis of Lorajmine, providing insights into its molecular arrangement and conformation.
Nuclear Magnetic Resonance (NMR) for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and studying the conformational behavior of organic molecules like Lorajmine. By analyzing the chemical shifts, coupling constants, and NOE correlations in 1D and 2D NMR spectra (such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC), researchers can assign signals to specific nuclei within the Lorajmine molecule and deduce its connectivity and spatial arrangement. NMR can be used to investigate the flexibility of different parts of the molecule and identify preferred conformations in solution. While specific detailed NMR data for Lorajmine's conformational studies were not extensively found in the immediate search results, NMR is a standard technique for structural confirmation and is often included in certificates of analysis to confirm the structure of a compound lgcstandards.comlgcstandards.comnih.gov.
Mass Spectrometry for Metabolite Identification and Purity Assessment in Research Samples
Mass Spectrometry (MS) is a highly sensitive technique used for determining the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. alwsci.commdpi.com In the context of Lorajmine research, MS is invaluable for identifying metabolites and assessing the purity of research samples. Lorajmine is known to be rapidly hydrolyzed to ajmaline (B190527) by esterases. medkoo.comdrugcentral.orgnih.gov Therefore, identifying and quantifying ajmaline and other potential metabolites is crucial. nih.gov
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS/MS) are commonly employed for metabolite identification. alwsci.comnih.govresearchgate.netlcms.czeuropa.eu LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures, such as biological samples containing Lorajmine and its metabolites. alwsci.commdpi.comnih.gov MS/MS provides fragmentation patterns that can help elucidate the structure of metabolites by breaking down ions into smaller fragments and analyzing their masses. alwsci.comlcms.czeuropa.euvirginia.edu High-resolution mass spectrometry (HRMS) offers precise mass measurements, which are particularly useful for determining the elemental composition of unknown metabolites. nih.govalwsci.commdpi.com
MS is also used for purity assessment by detecting and identifying impurities based on their mass-to-charge ratios. ijrti.orgbiomedres.us The presence of signals corresponding to compounds other than Lorajmine in the mass spectrum of a research sample can indicate impurities. ijrti.org
Predicted Collision Cross Section (CCS) values for Lorajmine adducts, calculated using CCSbase, are available and can be used in conjunction with ion mobility-mass spectrometry for enhanced separation and identification of compounds, including metabolites and impurities. uni.lulcms.cz
Table: Predicted Collision Cross Section (CCS) Values for Lorajmine Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 403.17830 | 190.7 |
| [M+Na]+ | 425.16024 | 195.2 |
| [M-H]- | 401.16374 | 187.4 |
| [M+NH4]+ | 420.20484 | 211.3 |
| [M+K]+ | 441.13418 | 188.4 |
| [M+H-H2O]+ | 385.16828 | 182.8 |
| [M+HCOO]- | 447.16922 | 187.0 |
| [M+CH3COO]- | 461.18487 | 196.5 |
| [M+Na-2H]- | 423.14569 | 190.3 |
| [M]+ | 402.17047 | 195.2 |
| [M]- | 402.17157 | 195.2 |
Chromatographic Separations for Compound Purity and Impurity Profiling
Chromatographic techniques are essential for separating Lorajmine from related compounds, impurities, and synthetic intermediates, enabling the assessment of purity and the profiling of impurities. nih.govijrti.orgbiomedres.usbiomedres.us
Development of Advanced HPLC and GC Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used chromatographic methods for the analysis of pharmaceutical compounds. nih.govbiomedres.usbiomedres.usuva.es The development of advanced HPLC and GC methods for Lorajmine involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. ijbpas.comresearchgate.netnuph.edu.uanih.govresearchgate.net
For Lorajmine, which has low UV absorbance and is not fluorescent, standard UV or fluorescence detectors may not be suitable. nih.gov This necessitates the use of more sensitive detection methods, such as mass spectrometry (LC-MS), or specialized approaches like the one described for measuring Lorajmine by converting it to the fluorescent ajmaline after blocking esterases. nih.gov
HPLC methods are commonly developed and validated for the quantitative determination of drug substances and their impurities, adhering to guidelines from regulatory bodies like the ICH. ijbpas.comnuph.edu.uanih.govresearchgate.net These methods are validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijbpas.comnuph.edu.uaresearchgate.net
While the search results provided detailed HPLC methods for Loratadine (a different compound) ijbpas.comresearchgate.netnuph.edu.uanih.govresearchgate.netnih.govnuph.edu.ua, they highlight the general principles and parameters involved in developing and validating HPLC methods for drug analysis, which would be applicable to Lorajmine. These include the use of reversed-phase columns, specific mobile phase compositions (e.g., mixtures of methanol, acetonitrile, and buffer), and UV detection at appropriate wavelengths if the compound or its derivative has sufficient absorbance ijbpas.comresearchgate.netnuph.edu.uanih.govresearchgate.net.
GC is typically used for the analysis of volatile or semi-volatile compounds. While less common for larger, less volatile molecules like Lorajmine compared to HPLC, GC can be coupled with mass spectrometry (GC-MS) for the analysis of suitable compounds and impurities. nih.govbiomedres.usbiomedres.us
Isolation and Characterization of Synthetic Intermediates and Impurities
Chromatographic techniques, particularly preparative HPLC, are used for the isolation of synthetic intermediates and impurities of Lorajmine in sufficient quantities for detailed characterization. ijrti.orgbiomedres.us Once isolated, these compounds can be characterized using spectroscopic techniques such as NMR and MS to determine their structures. nih.govijrti.org Impurity profiling involves identifying and quantifying impurities present in a drug substance or product. nih.govijrti.orgbiomedres.usbiomedres.us This is a critical aspect of pharmaceutical development and quality control to ensure the safety and efficacy of the final product. ijrti.orgbiomedres.usbiomedres.us
Analytical methods for impurity profiling aim to detect and separate all known and unknown impurities. ijrti.orgbiomedres.uschromatographyonline.com LC-MS and GC-MS are powerful tools for the identification of impurities and degradation products. nih.govijrti.orgbiomedres.us NMR and MS are then used for the characterization of these identified minor components. ijrti.org
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a technique used to determine the three-dimensional structure of a molecule in the crystalline solid state. By analyzing the diffraction pattern produced when X-rays interact with the electrons of a crystal, the electron density can be mapped, revealing the positions of atoms and thus the molecular structure and crystal packing. For Lorajmine, X-ray crystallography can provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. This information is complementary to the solution-state conformational information obtained from NMR spectroscopy. While specific X-ray crystallographic data for Lorajmine was not found in the provided search results, it is a standard technique for the solid-state structural elucidation of small molecules and would be a valuable tool in the comprehensive characterization of Lorajmine.
Co-crystallization with Biological Macromolecules
Co-crystallization is a crystal engineering technique involving the formation of crystalline structures composed of two or more different molecules held together by non-covalent interactions. ijndd.inresearchgate.net In the context of biological macromolecules, co-crystallization with small molecules or ligands can be a strategy to facilitate crystallization, stabilize specific conformations, or provide insights into binding interactions. jrespharm.com The resulting co-crystals can exhibit altered physicochemical properties compared to the individual components. ijndd.in
Emergent Research Trajectories and Interdisciplinary Applications of Lorajmine
Exploration of Novel Biological Targets and Therapeutic Modalities (Preclinical Context)
Existing information primarily identifies Lorajmine as a sodium channel blocker, forming the basis of its historical use as an antiarrhythmic. wikipedia.orgthegoodscentscompany.com While the broader fields of preclinical research are actively exploring novel biological targets and therapeutic modalities for various compounds nih.govresearchgate.netnih.govgoogleapis.comfrontiersin.orgwjpmr.commdpi.com, specific research investigating novel targets or new therapeutic applications for Lorajmine beyond its established antiarrhythmic activity is not prominently featured in the search results. Research in this area for other compounds often involves detailed mechanistic studies and target validation in preclinical models. nih.govwjpmr.com
Advanced In Vitro and Organoid Model Development for Mechanistic Studies
Advanced in vitro models, including three-dimensional (3D) cell cultures and organoids, are increasingly valuable tools in preclinical research for studying disease mechanisms and evaluating drug responses with higher physiological relevance than traditional two-dimensional models. researchgate.netjmlr.orgcwi.nlfrontiersin.orgjpub.orgnih.govfrontiersin.orgfrontiersin.orghumanspecificresearch.orgmdpi.com These models are employed to better mimic the complex cellular interactions and tissue architecture found in vivo. nih.govmdpi.com While the development and application of these advanced in vitro and organoid models are active areas of research for various compounds and diseases jmlr.orgcwi.nlfrontiersin.orgjpub.orgnih.govfrontiersin.orgfrontiersin.orghumanspecificresearch.orgmdpi.com, specific studies utilizing these platforms for mechanistic investigations of Lorajmine are not evident in the provided information.
Integration with Systems Pharmacology and Network Biology Approaches
Systems pharmacology and network biology are interdisciplinary fields that aim to understand the complex interactions of drugs within biological systems at a holistic level, moving beyond single-target perspectives. nih.govfrontiersin.orgjpub.orgucr.edugoogleapis.combsc.esiaees.org These approaches utilize computational modeling and the analysis of biological networks to predict drug effects, identify potential off-target interactions, and elucidate mechanisms of action within the context of intricate biological pathways. nih.govjpub.orgucr.edugoogleapis.combsc.es While these methodologies are being applied to accelerate drug discovery and understand disease complexity for various agents nih.govfrontiersin.orgjpub.orggoogleapis.combsc.es, there is no specific information in the search results detailing the integration of systems pharmacology or network biology approaches in the research of Lorajmine.
Bioengineering Applications for Targeted Delivery in Research Models
Bioengineering plays a crucial role in developing advanced strategies for targeted drug delivery, aiming to enhance therapeutic efficacy and reduce off-target effects by directing compounds specifically to the intended site of action in research models. nih.govresearchgate.netucr.educooper.edumdpi.comberkeley.edunih.govopenaccessjournals.comnih.govfrontiersin.org This includes the development of various delivery systems such as nanoparticles, liposomes, and other engineered carriers. nih.govresearchgate.netmdpi.comnih.govopenaccessjournals.com While targeted drug delivery is a significant area within bioengineering and preclinical research nih.govresearchgate.netucr.educooper.edumdpi.comberkeley.edunih.govopenaccessjournals.comnih.govfrontiersin.org, there is no specific mention in the provided search results of bioengineering applications or targeted delivery systems being developed or used for Lorajmine in research models.
Q & A
Q. Q. What steps mitigate risks when Lorajmine’s in vitro potency fails to translate to in vivo models?
- Methodological Answer : Re-evaluate bioavailability (e.g., plasma protein binding, first-pass metabolism). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify exposure-response mismatches. Test alternative formulations (e.g., nanoparticles) to enhance absorption. Publish negative results to inform future studies .
Q. How can researchers address ethical challenges in designing Lorajmine trials involving vulnerable populations?
- Methodological Answer : Submit protocols to institutional review boards (IRBs) for ethical approval. Use surrogate endpoints (e.g., biomarker levels) to minimize patient burden. Ensure informed consent processes are culturally adapted. Include independent data monitoring committees (DMCs) for interim safety reviews .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
